molecular formula C21H21NO5 B6421556 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one CAS No. 845635-80-5

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No. B6421556
CAS RN: 845635-80-5
M. Wt: 367.4 g/mol
InChI Key: GEHIPOAVHKIQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, also known as 7-hydroxymorfolin, is a naturally occurring compound found in plants and fungi. It is an important intermediate in the synthesis of several important compounds, such as flavonoids and terpenoids. It is also used in the synthesis of drugs and other pharmaceuticals. 7-hydroxymorfolin has many potential applications in medicine and biochemistry, including the treatment of cancer and other diseases.

Scientific Research Applications

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin has been studied extensively in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, such as flavonoids, terpenoids, and other pharmaceuticals. It has also been used in the synthesis of drugs and other pharmaceuticals. In addition, 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin has been studied for its potential medicinal and biotechnological applications. For example, it has been shown to have anti-cancer properties and to have potential applications in the treatment of other diseases.

Mechanism of Action

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin has been shown to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of drugs and other compounds. In addition, 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin has been shown to interact with the enzyme CYP3A4, which is involved in the metabolism of steroids and other compounds. This interaction can lead to changes in the metabolism of certain compounds in the body.
Biochemical and Physiological Effects
7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and to have potential applications in the treatment of cancer and other diseases. In addition, 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin has been shown to have an effect on the immune system, and to have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin is a relatively easy compound to synthesize and can be used in a variety of lab experiments. It is also relatively stable, and can be stored for long periods of time. However, it can be toxic and should be handled with care. In addition, 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin is relatively expensive to purchase in large quantities.

Future Directions

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin has potential applications in the treatment of cancer and other diseases, as well as in the synthesis of drugs and other pharmaceuticals. Future research should focus on further exploring the biochemical and physiological effects of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin and its potential therapeutic applications. In addition, further research should focus on the development of more efficient and cost-effective synthesis methods for 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin. Finally, further research should focus on the development of new and improved methods for the detection and quantification of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin in biological samples.

Synthesis Methods

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin can be synthesized from the reaction of 4-methoxybenzaldehyde with morpholine in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of around 100°C. The reaction yields 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-onefolin as the main product, along with a small amount of other byproducts.

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-15-4-2-14(3-5-15)18-13-27-21-16(20(18)24)6-7-19(23)17(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHIPOAVHKIQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-(4-methoxyphenyl)-8-(morpholinomethyl)-4H-chromen-4-one

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